2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

Beschreibung

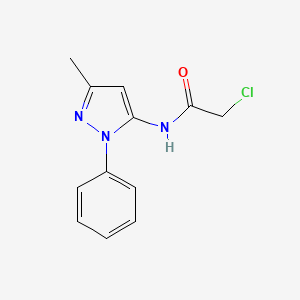

2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide (CAS: see for synonyms) is a pyrazole-based acetamide derivative with the molecular formula C₁₂H₁₂ClN₃O (molecular weight: 257.7 g/mol) . Structurally, it consists of a 3-methyl-1-phenylpyrazole core substituted at the 5-position with a 2-chloroacetamide group. This compound is of significant interest in medicinal and agrochemical research due to the bioactivity of N-pyrazole derivatives, including insecticidal and antifungal properties . Its synthesis typically involves coupling 5-amino-3-methyl-1-phenylpyrazole with 2-chloroacetyl chloride under controlled conditions .

Eigenschaften

IUPAC Name |

2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-9-7-11(14-12(17)8-13)16(15-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITNPEBNOYWOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344763 | |

| Record name | 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300727-15-5 | |

| Record name | 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the pyrazole ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acetamides, while oxidation reactions can produce hydroxylated or carbonylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds, including 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, exhibit significant antimicrobial properties. Studies indicate that modifications to the pyrazole ring can enhance the efficacy against various bacterial strains. For instance, compounds with similar structures have been tested for their effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .

Analgesic and Anti-inflammatory Properties

The compound has also been evaluated for analgesic and anti-inflammatory effects. In experimental models, it has shown potential in reducing pain and inflammation, making it a candidate for further research in pain management therapies. The mechanism of action may involve the inhibition of cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs .

Agricultural Applications

Pesticidal Activity

this compound has been investigated for its potential use as a pesticide. Its structure suggests that it could interact with specific biological pathways in pests, leading to effective pest control strategies. Research indicates that compounds with pyrazole moieties can disrupt metabolic processes in insects, making them valuable in developing new agrochemicals .

Herbicide Development

In addition to pest control, this compound is being studied for herbicidal properties. Its ability to inhibit certain plant growth processes could be harnessed to develop selective herbicides that target weeds without harming crops. Preliminary studies have indicated that similar pyrazole derivatives can effectively inhibit weed germination and growth .

Material Science

Polymer Synthesis

The incorporation of this compound into polymer matrices is another area of exploration. Its chemical properties allow it to act as a functional monomer in polymerization reactions, potentially leading to materials with enhanced thermal stability and mechanical properties. Research is ongoing into its use in creating specialty polymers for applications in coatings and adhesives .

Case Studies and Experimental Findings

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects: The introduction of electron-withdrawing groups (e.g., cyano in 3a or 4-chlorophenyl in ) increases molecular polarity and often enhances bioactivity.

- Synthetic Yields : Carboxamide derivatives (e.g., 3a, 3d) show moderate to high yields (62–71%) when synthesized via coupling agents like EDCI/HOBt in DMF , while direct chloroacetylation (e.g., ) may require stricter temperature control .

Physicochemical Properties

- Melting Points : Derivatives with halogenated aryl groups (e.g., 3b, 3d in ) exhibit higher melting points (171–183°C) due to enhanced crystallinity from halogen interactions . The target compound’s melting point is unreported but likely lower due to its less polar substituents.

- Spectroscopic Data :

- ¹H-NMR : The target compound’s pyrazole protons resonate near δ 7.4–7.6 ppm (aromatic) and δ 2.6 ppm (methyl), consistent with analogs like 3a (δ 2.66 ppm for methyl) .

- MS : Molecular ion peaks ([M+H]⁺) for chloroacetamide derivatives typically align with theoretical values (e.g., 403.1 for 3a vs. 257.7 for the target) .

Biologische Aktivität

2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with chloroacetyl chloride. The process can be optimized to enhance yield and purity. For instance, the use of anhydrous solvents and controlled reaction conditions has been shown to improve outcomes in similar pyrazole derivatives .

Anticancer Properties

Recent studies have indicated that compounds related to pyrazole derivatives exhibit significant anticancer activities. For instance, phenylpyrazolo[3,4-d]pyrimidine derivatives have been identified as dual inhibitors of EGFR and VGFR2, with IC50 values ranging from 0.3 to 24 µM. These compounds demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines such as MCF-7 .

Antimicrobial Effects

The antimicrobial potential of pyrazole derivatives has also been explored. In particular, compounds with similar structures have shown promise against multidrug-resistant bacterial strains. For example, a related pyrazole compound exhibited an IC50 of 35.6 µM against bacterial enzymes, indicating its potential as a lead compound for antibiotic development .

Anti-inflammatory Activity

Inflammation-related pathways are another target for pyrazole derivatives. Some studies suggest that these compounds can modulate inflammatory responses, although specific data on this compound is limited. However, its structural analogs have demonstrated inhibitory effects on pro-inflammatory cytokines in vitro .

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of various pyrazole derivatives, researchers found that certain modifications to the pyrazole ring significantly enhanced anticancer activity. The introduction of electron-withdrawing groups improved binding affinity to target proteins involved in cancer progression .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of pyrazole derivatives against ESKAPE pathogens. The study reported that specific analogs showed promising inhibition rates, suggesting that further development could lead to effective treatments for resistant infections .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.